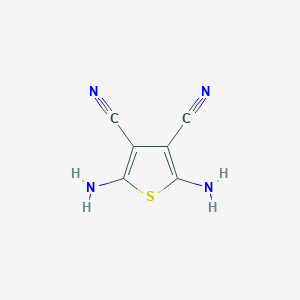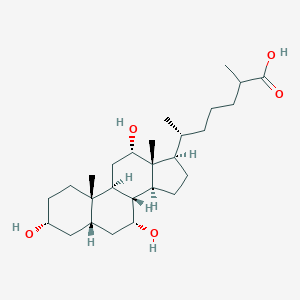
三羟胆甾烷酸
描述
三羟基胆烷酸,也称为共胆酸,是一种天然存在的胆汁酸中间体。它是一种存在于血液中的内源性代谢物,参与胆酸的生物合成。 该化合物在研究各种代谢紊乱方面具有重要意义,包括脑脂酰脑苷脂病、Refsum 病和 D-双功能蛋白缺乏症 .
科学研究应用
三羟基胆烷酸在科学研究中有多种应用:
化学: 它被用作合成其他胆汁酸和甾醇衍生物的中间体。
生物学: 研究该化合物在代谢途径中的作用及其在遗传疾病中的参与。
医学: 研究重点是其在治疗脑脂酰脑苷脂病和 Refsum 病等代谢紊乱方面的潜在治疗应用。
作用机制
三羟基胆烷酸通过其作为胆汁酸生物合成中间体的作用发挥作用。该化合物在过氧化物酶体中经历β-氧化,导致形成成熟的胆汁酸,如胆酸和鹅去氧胆酸。这些胆汁酸对于膳食脂肪的消化和吸收至关重要。 涉及的分子靶标包括非常长链酰基辅酶A合成酶和过氧化物酶体β-氧化酶等酶 .
类似化合物:
二羟基胆烷酸: 另一种参与类似代谢途径的胆汁酸中间体。
胆酸: 由三羟基胆烷酸形成的成熟胆汁酸。
鹅去氧胆酸: 另一种通过类似生物合成途径形成的成熟胆汁酸
独特性: 三羟基胆烷酸的独特性在于其作为胆汁酸生物合成中间体的特定作用。 它在体内的存在和水平表明某些代谢紊乱,使其成为诊断和研究这些疾病的有价值的生物标志物 .
生化分析
Biochemical Properties
Trihydroxycholestanoic acid plays a crucial role in several key metabolic pathways. It is involved in the beta-oxidation of branched-chain fatty acids and fatty acid derivatives . It interacts with enzymes such as alpha-methylacyl-CoA racemase, which plays an important role in the beta-oxidation of branched-chain fatty acids and fatty acid derivatives . This interaction is essential for the continued metabolism of the products generated by peroxisomes .
Cellular Effects
Trihydroxycholestanoic acid influences cell function by participating in various cellular processes. In the absence of functional peroxisomes, bile acid synthesis is disrupted, leading to multisystem disease with abnormalities in the brain, liver, kidneys, muscle, eyes, ears, and nervous system . The accumulation of Trihydroxycholestanoic acid, a C27-bile acid intermediate, is one of the biochemical abnormalities in these patients .
Molecular Mechanism
The conversion of cholesterol to bile acids involves hydroxylation, oxidation of the 3-hydroxy group with isomerization of the double bond from C5 to C4, stereo-specific reduction of the double bond at C4, and the oxidative cleavage of the side-chain to convert the isooctane side-chain of cholesterol to an isopentanoic acid of C24 bile acid molecules . Trihydroxycholestanoic acid is an intermediate in this process .
Temporal Effects in Laboratory Settings
In a study conducted on patients with Zellweger spectrum disorders, bile acid synthesis was suppressed after 21 months of cholic acid treatment, accompanied by reduced levels of Trihydroxycholestanoic acid in plasma . These levels significantly increased again after discontinuation of the treatment .
Metabolic Pathways
Trihydroxycholestanoic acid is involved in the metabolic pathway of bile acid synthesis. It undergoes one cycle of peroxisomal beta-oxidation to yield the primary C24-bile acids . This process involves enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes of hepatocytes .
Transport and Distribution
It is known that bile acids, including Trihydroxycholestanoic acid, are conjugated to glycine or taurine before secretion into the bile .
Subcellular Localization
Trihydroxycholestanoic acid is bimodally distributed to both the peroxisome and the mitochondrion . This distribution is the result of differential targeting of the same gene product . The cytosolic enzyme may play important roles in protection against toxicity by accumulation of unconjugated bile acids and non-esterified very long-chain fatty acids .
准备方法
合成路线和反应条件: 三羟基胆烷酸可以通过胆固醇的氧化合成。该过程涉及多个酶促反应,包括在类固醇核的特定位置进行羟基化。 反应条件通常需要特定酶和辅因子的存在,以促进羟基化过程 .
工业生产方法: 三羟基胆烷酸的工业生产涉及使用生物技术方法,其中利用基因工程改造的微生物来生产该化合物。 这些微生物被设计为表达胆固醇或其他甾醇前体生物合成三羟基胆烷酸所需的酶 .
化学反应分析
反应类型: 三羟基胆烷酸经历几种类型的化学反应,包括:
氧化: 该化合物可以进一步氧化形成其他胆汁酸中间体。
还原: 还原反应可以将三羟基胆烷酸转化为氧化程度较低的形式。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应的条件通常涉及酸性或碱性催化剂.
相似化合物的比较
Dihydroxycholestanoic acid: Another bile acid intermediate involved in similar metabolic pathways.
Cholic acid: A mature bile acid formed from trihydroxycholestanoic acid.
Chenodeoxycholic acid: Another mature bile acid formed through similar biosynthetic pathways
Uniqueness: Trihydroxycholestanoic acid is unique due to its specific role as an intermediate in the biosynthesis of bile acids. Its presence and levels in the body are indicative of certain metabolic disorders, making it a valuable biomarker for diagnosing and studying these conditions .
属性
IUPAC Name |
(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWPIIOQKZNXBB-VCVMUKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862168 | |
| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Coprocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
547-98-8 | |
| Record name | Trihydroxycoprostanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coprocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


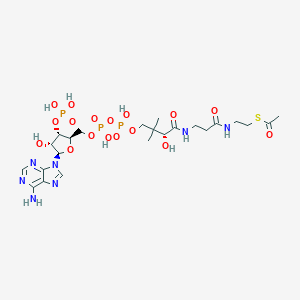
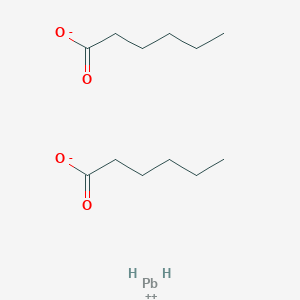


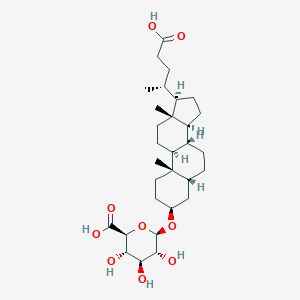



![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)
